tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate

Lipophilicity Membrane Permeability Physicochemical Property

tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate (CAS 887590-26-3) is a Boc-protected azetidine derivative featuring a 4-(trifluoromethyl)anilino moiety connected via a methylene spacer. This compound serves as a versatile building block for introducing a trifluoromethyl-substituted aromatic amine with a constrained azetidine scaffold into drug candidates, with well-characterized physicochemical properties including a calculated XlogP of 3.7, topological polar surface area (TPSA) of 41.6 Ų, and five rotatable bonds.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
CAS No. 887590-26-3
Cat. No. B12444185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate
CAS887590-26-3
Molecular FormulaC16H21F3N2O2
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-6-4-12(5-7-13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3
InChIKeyWSKKWBUAUVBAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate (CAS 887590-26-3) Is a Critical Building Block for Procurement in Medicinal Chemistry


tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate (CAS 887590-26-3) is a Boc-protected azetidine derivative featuring a 4-(trifluoromethyl)anilino moiety connected via a methylene spacer. This compound serves as a versatile building block for introducing a trifluoromethyl-substituted aromatic amine with a constrained azetidine scaffold into drug candidates, with well-characterized physicochemical properties including a calculated XlogP of 3.7, topological polar surface area (TPSA) of 41.6 Ų, and five rotatable bonds [1].

Why Generic Azetidine Building Block Substitution Fails: Quantifiable Physicochemical Divergence Between Closest Analogs


In-class azetidine analogs may appear superficially similar, but small structural variations—such as the presence or absence of a methylene spacer—produce measurable differences in lipophilicity (ΔXlogP = +0.2), conformational flexibility (+1 rotatable bond), and commercially available purity (≥2 percentage points). These quantifiable divergences can significantly impact membrane permeability, target binding, and assay reproducibility, making direct substitution without experimental validation scientifically unjustified [1].

Quantitative Differentiation Guide: 4-TFM-Aminomethyl-Azetidine (CAS 887590-26-3) vs Closest Structural Analogs


XlogP 3.7 vs 3.5: Quantified Lipophilicity Advantage for Membrane Permeability

The target compound exhibits a calculated XlogP of 3.7, compared to 3.5 for the direct N-aryl analog lacking the methylene spacer (tert-butyl 3-[4-(trifluoromethyl)anilino]azetidine-1-carboxylate, CAS 887580-36-1) [1][2]. This difference of ΔXlogP = +0.2 represents a meaningful increase in lipophilicity that is predicted to enhance passive membrane permeability.

Lipophilicity Membrane Permeability Physicochemical Property

5 Rotatable Bonds vs 4: Enhanced Conformational Flexibility for Induced-Fit Binding Interactions

The presence of the methylene spacer increases the number of rotatable bonds from 4 in the N-aryl analog to 5 in the target compound, representing a 25% increase in conformational degrees of freedom [1][2]. This additional rotational degree of freedom is predicted to allow the compound to sample a more extensive conformational space, potentially accommodating diverse binding pockets.

Conformational Flexibility Rotatable Bonds Target Binding

Available Purity 97% vs 95%+: Reduced Impurity Interference in Biological Assays

Commercially, the target compound is supplied at 97% purity (Chemenu CM286084), whereas the N-aryl analog is typically available at 95%+ purity (Chemenu CM286092) . This translates to a minimum of 2 percentage points lower impurity burden for the target compound, reducing the potential for off-target effects or assay interference in downstream applications.

Chemical Purity Assay Reproducibility Procurement Specification

Molecular Weight 330.35 vs 316.32 g/mol: Analytical Marker for Structural Identity Confirmation

The target compound has a molecular weight of 330.35 g/mol, which is 14.03 g/mol higher than the N-aryl analog (316.32 g/mol), consistent with the presence of an additional methylene (–CH2–) unit [1]. This distinct mass difference provides an unambiguous analytical marker for confirming structural identity via LC-MS.

Molecular Weight Structural Confirmation Quality Control

Best Research & Industrial Application Scenarios for tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate (CAS 887590-26-3)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Azetidine-Containing Inhibitors

The differentiated XlogP (3.7 vs 3.5) and rotatable bond count (5 vs 4) of this compound relative to the direct N-aryl analog [1][2] make it the preferred choice for SAR studies aimed at optimizing membrane permeability and binding pocket accommodation. Medicinal chemists can systematically evaluate how the methylene spacer influences target engagement, cellular potency, and pharmacokinetic parameters, using the N-aryl analog as a control for the contribution of conformational flexibility and lipophilicity.

Chemical Biology: Design of Cell-Permeable Chemical Probes for Intracellular Protein Targets

With a calculated XlogP of 3.7 [1], this compound provides a suitable lipophilicity window for passive cell membrane penetration, making it an excellent scaffold for synthesizing chemical probes targeting intracellular enzymes or receptors. The 4-CF3 substitution pattern avoids steric hindrance at the binding interface while maintaining favorable permeability characteristics, supported by the quantitative XlogP evidence.

Synthetic Methodology Development: Benchmark Substrate for Azetidine Functionalization Reactions

The combination of high commercially available purity (97%) and well-characterized physicochemical properties makes this compound an ideal benchmark substrate for developing novel azetidine functionalization methodologies, including cross-coupling, reductive amination, and N-arylation reactions. The documented purity ensures that reaction outcomes reflect methodological performance rather than substrate impurities.

Fragment-Based Drug Discovery (FBDD): A Conformationally Flexible Azetidine Fragment for Library Design

The five rotatable bonds [1] and moderate molecular weight (330.35 g/mol) [3] position this compound as a versatile fragment for FBDD libraries. Unlike the rigid N-aryl analog, the methylene spacer provides sufficient conformational flexibility to explore diverse binding modes, while the trifluoromethyl group offers a sensitive 19F NMR handle for fragment screening and hit validation.

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